Cytotoxicity Profile: Intermediate IC50 Potency Distinguishes Selenocystamine from Non-Catalytic Selenomethionine and Highly Toxic Selenite
In a comparative cytotoxicity analysis, selenocystamine demonstrates an intermediate IC50 range of 25–50 µM, positioning it between the highly toxic inorganic selenite (1–10 µM) and the relatively non-toxic, non-catalytic selenomethionine (>100 µM) [1]. This moderate potency is linked to its ability to generate oxidative stress and induce apoptosis, a mechanism absent in selenomethionine, which is primarily incorporated into proteins [2]. The data indicate that selenocystamine's pro-oxidative capacity is sufficient to trigger cell death pathways but is less potent than the rapid, high-toxicity profile of selenite.
| Evidence Dimension | Cytotoxicity IC50 (µM) |
|---|---|
| Target Compound Data | 25–50 |
| Comparator Or Baseline | Sodium selenite: 1–10; Selenomethionine: >100 |
| Quantified Difference | Approximately 5- to 10-fold higher than selenite; >2-fold lower than selenomethionine |
| Conditions | Cell culture cytotoxicity assays as compiled from multiple studies |
Why This Matters
This quantitative differentiation is critical for researchers selecting a selenium compound with a specific pro-oxidative potency, avoiding both the excessive toxicity of selenite and the near-inertness of selenomethionine in apoptosis induction studies.
- [1] Table 3. Compound | IC50a (µM) | Comments. Antioxidants (Basel). 2020;9(5):420. View Source
- [2] Pence BC, et al. Selenium compounds have disparate abilities to impose oxidative stress and induce apoptosis. Free Radic Biol Med. 1999;26(1-2):42-8. View Source
